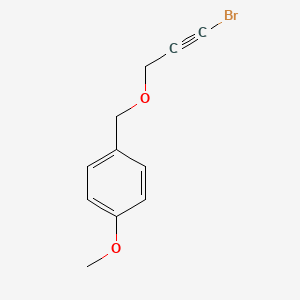
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene is an organic compound with the molecular formula C11H11BrO2 It is characterized by the presence of a bromine atom attached to a propynyl group, which is further connected to a methoxybenzene ring through an oxy-methylene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl alcohol and 3-bromopropyne.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Procedure: The 4-methoxybenzyl alcohol is first converted to its corresponding alkoxide by treatment with the base. This alkoxide then undergoes nucleophilic substitution with 3-bromopropyne to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the propynyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxybenzene ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The propynyl group can be reduced to form corresponding alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2). The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Substitution Reactions: Products include azido derivatives or thiol-substituted compounds.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include alkenes or alkanes derived from the reduction of the propynyl group.
Scientific Research Applications
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxybenzene ring can engage in π-π interactions with aromatic residues in proteins. The propynyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-((3-Bromoprop-2-yn-1-yl)oxy)-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
Dimethyl 4,4’-{[(3-bromoprop-2-yn-1-yl)oxy]methylene}dibenzoate: Contains two benzene rings connected by a methylene bridge with similar functional groups.
Uniqueness
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and modify its electronic properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(3-bromoprop-2-ynoxymethyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H11BrO2/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6H,8-9H2,1H3 |
InChI Key |
FUBCNKLNCGQSML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCC#CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















